molecular formula C36H37ClN4O10S3 B601154 Unii-8PL9cez8WK CAS No. 1268997-70-1

Unii-8PL9cez8WK

Cat. No. B601154
CAS RN: 1268997-70-1
M. Wt: 817.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unii-8PL9cez8WK is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of heterocyclic organic compounds, which are known for their diverse biological activities. Unii-8PL9cez8WK has been extensively studied for its potential applications in various fields, including drug discovery, material science, and catalysis.

Scientific Research Applications

Role in Detoxication and Bioactivation Pathways

Lapatinib metabolite M1 plays a significant role in detoxication and bioactivation pathways . The O-dealkylation of the tyrosine kinase inhibitor lapatinib by cytochrome P450 3A enzymes is implicated in the development of lapatinib-induced hepatotoxicity . The conjugative metabolism of deben-zylated lapatinib (M1) via glucuronidation and sulfation is thought to be a major detoxication pathway for lapatinib .

Involvement in Hepatic Glucuronidation

UGT1A1, a major hepatic UGT enzyme, is involved in lapatinib M1 glucuronidation . The formation of the M1-glucuronide by human liver microsomes from UGT1A1-genotyped donors was significantly correlated with UGT1A1 activity .

Implications for Hepatotoxicity

The metabolism of Lapatinib metabolite M1 has implications for hepatotoxicity . Several of the lapatinib metabolites can be linked to reactive species such as aldehydes or quinone imines . The role of other disposition factors, including interaction with drug transporters, pharmacogenetics, or magnitude of the therapeutic dose, should not be discounted .

Role in HER2-overexpressing/ER-positive Breast Cancer

Lapatinib metabolite M1 has been studied in the context of HER2-overexpressing/ER-positive breast cancer cells . In a preclinical model that simulated clinical practice, cells that were initially sensitive to lapatinib-induced apoptosis were converted to resistant cells .

Use in Combination Therapy for Metastatic Breast Cancer

Lapatinib, the parent compound of Lapatinib metabolite M1, is an orally active dual tyrosine kinase inhibitor used in combination therapy for patients with progressive HER2-overexpressing metastatic breast cancer .

Potential Role in Clinical Liver Injury

The metabolism of Lapatinib metabolite M1, including the formation of potentially reactive metabolites, may contribute to clinical liver injury . This is an area of ongoing research and understanding the metabolism of Lapatinib metabolite M1 could help mitigate the risk of liver injury .

properties

IUPAC Name

2-chloro-4-[[6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-yl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4S/c1-32(29,30)9-8-24-12-16-4-7-21(31-16)14-2-5-19-17(10-14)22(26-13-25-19)27-15-3-6-20(28)18(23)11-15/h2-7,10-11,13,24,28H,8-9,12H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTCWAMLLWYBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lapatinib metabolite M1

CAS RN

1268997-70-1
Record name o-Dealkylated lapatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268997701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEALKYLATED LAPATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PL9CEZ8WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.